molecular formula C22H21ClN6O B12184625 1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12184625
M. Wt: 420.9 g/mol
InChI Key: FBPGDCNUASPRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a 4-(2-methoxyphenyl)piperazine moiety. The pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically significant, with analogs demonstrating antitumor, antiviral, and kinase inhibitory activities .

Properties

Molecular Formula

C22H21ClN6O

Molecular Weight

420.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21ClN6O/c1-30-20-5-3-2-4-19(20)27-10-12-28(13-11-27)21-18-14-26-29(22(18)25-15-24-21)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3

InChI Key

FBPGDCNUASPRIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 4-chlorophenyl and 2-methoxyphenyl groups can be done through nucleophilic substitution reactions.

    Piperazine ring formation: The piperazine moiety can be introduced through condensation reactions with suitable amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including the use of piperazine derivatives and halogenated phenyl groups. For instance, the reaction of 4-chlorobenzaldehyde with appropriate piperazine derivatives has been reported to yield high-purity products suitable for further biological evaluations .

Anticancer Properties

Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For example, several derivatives have been identified as potent dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. These compounds demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as MCF-7 .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Effectiveness
Compound 5iEGFR/VEGFR20.3Strong apoptosis induction
Compound 5aEGFR7.60Moderate inhibition
Compound 6VEGFR212.5Significant cell cycle arrest

Neuroprotective Effects

Another promising application is in neuroprotection. The compound has been evaluated for its ability to protect neuronal cells from ischemic damage. In vitro studies suggest that it may enhance cell viability and reduce oxidative stress in neuronal cultures, indicating potential use in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than established treatments, showcasing its potential as a novel anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotection in Ischemia

A separate investigation focused on the neuroprotective properties of the compound in a rat model of ischemic stroke. Results indicated that treatment with the compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. These findings support further exploration into its therapeutic applications for ischemic conditions .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Target Compound : The 2-methoxyphenyl group optimizes interactions with receptors requiring electron-donating substituents, while the 4-chlorophenyl enhances lipophilicity .
  • Bromine Substitution (): Introduces steric and electronic effects, altering binding kinetics compared to the target’s chlorine substituent.

Modifications in the Pyrazolo[3,4-d]Pyrimidine Core

Substitutions on the pyrazolo[3,4-d]pyrimidine core influence scaffold stability and target engagement:

  • 1-Substituents : The 4-chlorophenyl group in the target compound improves lipophilicity compared to smaller substituents (e.g., methyl in ).
  • 4-Substituents: Piperazine-linked groups (vs. thieno[3,2-d]pyrimidine in ) enhance flexibility, enabling better accommodation in receptor binding pockets.

Biological Activity

1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22ClN5O2\text{C}_{20}\text{H}_{22}\text{ClN}_5\text{O}_2

This structure features a pyrazolo[3,4-d]pyrimidine core substituted with a piperazine moiety and a chlorophenyl group, which are critical for its biological activity.

The compound has been shown to act primarily as an inhibitor of various kinases , including Src kinase. Inhibition of these kinases is crucial for disrupting signaling pathways associated with cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Src Kinase : Src kinase is implicated in tumorigenesis; inhibition leads to reduced cell viability and tumor growth in preclinical models.
  • EGFR Inhibition : The compound exhibits activity against epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. It has been reported to have IC50 values as low as 0.016μM0.016\,\mu M against wild-type EGFR and 0.236μM0.236\,\mu M against the mutant form (T790M) .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits anti-proliferative activity against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). Notably:

  • Compound 12b , a derivative closely related to our compound of interest, showed promising anti-proliferative effects with IC50 values of 8.21μM8.21\,\mu M against A549 cells .
  • Flow cytometry revealed that this compound induces apoptosis and arrests the cell cycle at the S and G2/M phases .

In Vivo Studies

In vivo studies using xenograft models have shown that the compound significantly reduces tumor volume. For example:

  • In mice inoculated with 32D-T315I CML cells, related compounds demonstrated more than 50% reduction in tumor size .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine and phenyl rings significantly affect the biological activity:

  • Substitutions on the phenyl ring enhance potency against EGFR.
  • The presence of methoxy groups appears to improve solubility and bioavailability.

Data Tables

CompoundTargetIC50 (µM)Effect
12bEGFR0.016Inhibitor
SI388SrcNot specifiedReduces tumor viability
1bVarious>50% reduction in tumor volumeAnti-tumor activity

Case Studies

A case study involving a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds in targeting multiple pathways involved in cancer progression:

  • In one study, a derivative exhibited dual inhibition of EGFR and VEGFR2 with IC50 values ranging from 0.3μM0.3\,\mu M to 24μM24\,\mu M, demonstrating significant potential for multitargeted cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.